4-Hydroxy Flecainide

Overview

Description

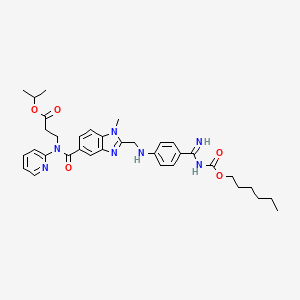

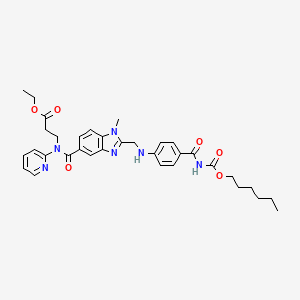

4-Hydroxy Flecainide is a derivative of flecainide, a class Ic antiarrhythmic agent. It is known for its role in managing atrial fibrillation and paroxysmal supraventricular tachycardias. The molecular formula of this compound is C17H20F6N2O4, and it has a molecular weight of 430.34 g/mol .

Mechanism of Action

Target of Action

4-Hydroxy Flecainide, like its parent compound Flecainide, primarily targets the Nav1.5 sodium channels in the heart . These channels play a crucial role in the rapid influx of sodium ions during the depolarization phase of the cardiac action potential, which is essential for the initiation and propagation of electrical signals in the heart .

Mode of Action

This compound acts by blocking the Nav1.5 sodium channels . This blockade slows the upstroke of the cardiac action potential, thereby prolonging the refractory period of the heart . Flecainide also prevents delayed rectifier potassium channels from opening, which lengthens the action potential duration .

Biochemical Pathways

By blocking sodium and potassium channels, this compound affects the cardiac conduction pathways . It slows conduction in the atria, ventricles, and His-Purkinje system and has a negative inotropic effect . The drug also suppresses ventricular arrhythmias and prevents supraventricular and ventricular tachycardias .

Pharmacokinetics

Flecainide is well absorbed orally, with peak plasma levels reached at about 3 hours . It has a half-life of approximately 20 hours . The volume of distribution is around 8L/kg . Flecainide undergoes hepatic metabolism, and about 30% of a single oral dose is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to stabilize the cardiac membrane and suppress abnormal electrical activity. This results in the prevention of arrhythmias and the restoration of normal heart rhythm . At the molecular level, this compound, like other reactive aldehydes, can react with proteins, phospholipids, and nucleic acids, potentially disrupting cellular function .

Action Environment

Environmental factors such as the patient’s renal and liver function can influence the action, efficacy, and stability of this compound. For instance, in patients with end-stage kidney failure, clearance of Flecainide may decrease by 40% . Therefore, close monitoring of plasma levels is advisable in patients with impaired renal or hepatic function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Flecainide involves multiple steps. One of the key steps includes the reaction of 4-fluoro-1-bromobenzene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to form 1,4-bis(2,2,2-trifluoroethoxy)benzene . This intermediate is then further reacted with other reagents to form the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Flecainide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or substituted aromatic compounds.

Scientific Research Applications

4-Hydroxy Flecainide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: Studied for its effects on ion channels and cellular electrophysiology.

Medicine: Investigated for its potential therapeutic effects in treating arrhythmias and other cardiovascular conditions.

Industry: Used in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Comparison with Similar Compounds

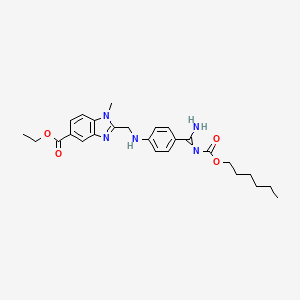

Flecainide: The parent compound, used for similar antiarrhythmic purposes.

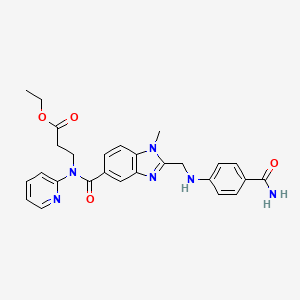

Encainide: Another class Ic antiarrhythmic agent with a similar mechanism of action.

Propafenone: A class Ic antiarrhythmic agent with additional beta-blocking properties.

Uniqueness: 4-Hydroxy Flecainide is unique due to its specific hydroxyl group, which may influence its pharmacokinetic and pharmacodynamic properties. This structural difference can affect its metabolism, bioavailability, and interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name |

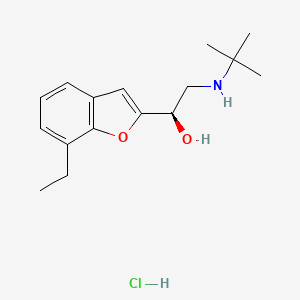

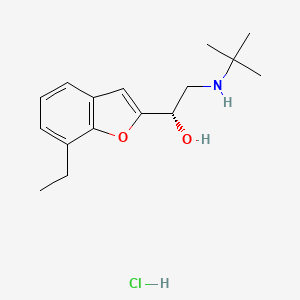

4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20F6N2O4/c18-16(19,20)8-28-13-6-12(26)14(29-9-17(21,22)23)5-11(13)15(27)25-7-10-3-1-2-4-24-10/h5-6,10,24,26H,1-4,7-9H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUXZMOOURSXVFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)C2=CC(=C(C=C2OCC(F)(F)F)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152171-74-9 | |

| Record name | 4-Hydroxy Flecainide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD6TH3ADQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.